molecular formula C33H31N5O4 B13396665 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile

Cat. No.: B13396665
M. Wt: 561.6 g/mol
InChI Key: PJXBLWLWNWGFJO-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core, multiple phenylmethoxy groups, and an oxolane ring with a carbonitrile group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the phenylmethoxy groups and the oxolane ring. The final step involves the addition of the carbonitrile group. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

Scientific Research Applications

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as its ability to inhibit specific biological pathways or its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile stands out due to its unique structure and diverse functional groups. Similar compounds include:

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C33H31N5O4

Molecular Weight

561.6 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)

InChI Key

PJXBLWLWNWGFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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